molecular formula C24H21BrN2O3 B2529645 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide CAS No. 850904-28-8

2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide

Cat. No.: B2529645
CAS No.: 850904-28-8
M. Wt: 465.347
InChI Key: DLIXTKRVWYMQQS-UHFFFAOYSA-N
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Description

2-((2-(4-Bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide is a synthetic compound featuring a tetrahydroisoquinoline core substituted with a 4-bromobenzyl group at position 2, an acetamide-linked phenyl group at position 5, and a ketone at position 1. Its synthesis typically involves multi-step reactions, including Friedel-Crafts alkylation, amidation, and halogenation, as inferred from analogous methods in the literature .

Properties

IUPAC Name

2-[[2-[(4-bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O3/c25-18-11-9-17(10-12-18)15-27-14-13-20-21(24(27)29)7-4-8-22(20)30-16-23(28)26-19-5-2-1-3-6-19/h1-12H,13-16H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIXTKRVWYMQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)NC3=CC=CC=C3)CC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related analogs, focusing on substituent variations, synthetic yields, spectroscopic profiles, and inferred bioactivity.

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and synthesis

Compound Name Core Structure R₁ (Position 2) R₂ (Acetamide Group) Synthesis Yield Key Spectral Data (IR/NMR)
Target Compound Tetrahydroisoquinoline 4-Bromobenzyl Phenyl Not reported C=O (1680–1700 cm⁻¹, IR); NH (3278–3414 cm⁻¹)
2-[[2-[(4-Bromophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide Tetrahydroisoquinoline 4-Bromobenzyl Benzodioxin-6-yl Not reported Similar C=O and NH bands; benzodioxin C-O-C (1250 cm⁻¹)
2-[(2-Benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide Tetrahydroisoquinoline Benzyl 3-Methylphenyl Not reported C=O (1675 cm⁻¹); CH₃ (δ 2.3 ppm, ¹H-NMR)
(S)-2-({[(3R,4aS,8aR)-2-(4-Bromobenzoyl)decahydroisoquinolin-3-yl]methyl}amino)-3-(1H-imidazol-4-yl)propanal Decahydroisoquinoline 4-Bromobenzoyl Imidazolyl-propanal 28% NH (3300 cm⁻¹); imidazole C=N (1600 cm⁻¹)

Key Observations

Replacement of phenyl (target) with benzodioxin-6-yl introduces an oxygen-rich heterocycle, improving solubility but possibly reducing metabolic stability.

Spectroscopic Signatures :

  • The C=O stretch in the target compound (1680–1700 cm⁻¹) aligns with triazole derivatives (1663–1682 cm⁻¹) in related studies, confirming ketone/amide functionalities .
  • NH stretches (3278–3414 cm⁻¹) are consistent across thione tautomers and acetamide derivatives, supporting structural integrity .

Bioactivity Implications: The 4-bromobenzyl group in the target compound may enhance binding to bromodomain-containing proteins, similar to halogenated isoquinoline derivatives in kinase inhibition studies . The phenylacetamide moiety could mimic peptide substrates, as seen in protease inhibitors, though direct pharmacological data are unavailable in the provided evidence.

Q & A

Q. What are the key considerations for synthesizing 2-((2-(4-bromobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-phenylacetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis requires multi-step protocols, including nucleophilic substitution and amide coupling. Critical parameters include:
  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions.
  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) for better solubility of intermediates .
  • Catalysts : Employ coupling agents like EDC/HOBt for efficient amide bond formation .
  • Monitoring : Track reaction progress via TLC and HPLC, with final purity assessed by reverse-phase HPLC (>95%) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : 1^1H and 13^{13}C NMR to verify the tetrahydroisoquinoline backbone and bromobenzyl substituents. Key signals include aromatic protons (δ 7.2–7.8 ppm) and carbonyl groups (δ 165–170 ppm) .
  • IR Spectroscopy : Confirm the presence of amide C=O stretches (~1650 cm1^{-1}) and ether linkages (~1250 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]+^+ at m/z 505.08) .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

  • Methodological Answer : Begin with in vitro screening:
  • Enzyme inhibition assays : Test against kinases or proteases using fluorescence-based protocols (e.g., ADP-Glo™ for kinase activity) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Solubility and stability : Measure logP values via shake-flask method and assess plasma stability using HPLC .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in biological activity data across different assays?

  • Methodological Answer : Apply statistical experimental design (DoE) to isolate variables:
  • Factorial design : Test interactions between assay conditions (e.g., pH, temperature) and compound concentration .
  • Cross-validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Meta-analysis : Pool data from multiple studies using tools like RevMan to identify outliers or systemic biases .

Q. What computational strategies are effective in predicting the binding affinity of this compound with biological targets?

  • Methodological Answer : Combine molecular modeling and cheminformatics:
  • Molecular docking : Use AutoDock Vina to screen against X-ray structures of target proteins (e.g., PARP-1 or EGFR) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydration effects .
  • QSAR modeling : Develop predictive models using descriptors like topological polar surface area (TPSA) and H-bond acceptors .

Q. What methodologies are recommended for establishing structure-activity relationships (SAR) given its complex heterocyclic framework?

  • Methodological Answer : Systematic SAR studies should include:
  • Analog synthesis : Replace the 4-bromobenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Bioisosteric replacement : Substitute the tetrahydroisoquinoline core with quinazoline or benzodiazepine scaffolds .
  • Fragment-based optimization : Use X-ray crystallography to identify critical binding motifs and guide functionalization .

Q. How can interdisciplinary approaches enhance the study of this compound’s mechanism of action?

  • Methodological Answer : Integrate chemical biology and systems pharmacology:
  • Chemical proteomics : Employ activity-based protein profiling (ABPP) with alkyne-tagged analogs to identify off-target interactions .
  • Transcriptomics : Perform RNA-seq on treated cells to map pathway enrichment (e.g., apoptosis or DNA repair) .
  • Metabolomics : Use LC-MS to track metabolic perturbations linked to target engagement .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results in target binding?

  • Methodological Answer : Validate using orthogonal techniques:
  • SPR assays : Measure real-time binding kinetics (kon_{on}/koff_{off}) to confirm docking poses .
  • Alanine scanning mutagenesis : Identify critical residues in the target protein’s active site .
  • Free energy calculations : Apply MM-PBSA to refine affinity predictions and reconcile computational/experimental gaps .

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